1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Overview
Description
“1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride” is a chemical compound with the empirical formula C13H15N3O3 . It is a solid substance . The compound is part of a class of molecules known as oxazoles, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered oxazole ring attached to a piperidine ring . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The piperidine ring is substituted at the 4-position with an amine group .
Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 261.28 . The compound’s InChI key is FFGPJMMYAXMNPY-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl derivatives, like the compound , have been explored in various synthesis processes. For example, 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione, a related compound, was obtained by reacting 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, indicating a potential route for synthesizing related compounds (Davidkov & Simov, 1981).
Applications in Heterocyclic Chemistry
- The chemistry of compounds similar to 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride is complex and diverse, often involving reactions with various amines. For instance, reactions of oxazolo[4,5-b]pyridine thione with primary amines form N-(3-hydroxy-2-pyridyl)thioureas, whereas reactions with cyclic secondary amines form 2-aminooxazolo[4,5-b]pyridines, demonstrating the versatility of these compounds in synthesizing different heterocyclic structures (Davidkov, Simov, & Kalcheva, 1987).
Potential Pharmacological Applications
- Compounds structurally related to this compound have shown potential in pharmacology. For instance, 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, which share a similar structural motif, have been investigated for their potential pharmacological applications, although the specific focus was not detailed in the study (Peet, 1984).
Reactions with Various Amines
- The reactivity of related oxazolo[4,5-b]pyridine compounds with amines is a notable area of study. These reactions often lead to the formation of diverse and potentially bioactive structures, such as thioureas or aminooxazolo[4,5-b]pyridines, indicative of the compound's utility in developing novel heterocyclic compounds (Davidkov & Simov, 1987).
Safety and Hazards
The compound is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information suggests that it should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Mechanism of Action
Target of Action
They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. In the case of oxazole derivatives, the substitution pattern plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities would involve different biochemical pathways.
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, oxazole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c1-8-2-3-10-11(14-8)15-12(17-10)16-6-4-9(13)5-7-16;/h2-3,9H,4-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPYPCZNZMNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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